molecular formula C28H29ClN2 B1662905 Amn082 dihydrochloride CAS No. 97075-46-2

Amn082 dihydrochloride

Cat. No.: B1662905
CAS No.: 97075-46-2
M. Wt: 429.0 g/mol
InChI Key: OQWHMBBNPNSOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Future Directions

AMN082 dihydrochloride has expanded the potential array of research opportunities on the effects of mGluR7 in the central nervous system . It could be a valuable tool for unraveling the role of mGluR7 in stress-related CNS disorders .

Biochemical Analysis

Biochemical Properties

Amn082 dihydrochloride potently inhibits cAMP accumulation and stimulates GTP binding in recombinant cells and on membranes expressing mGluR7 . It has an EC50 value of 64-290 nM . It is selective over other mGluR subtypes and selected ionotropic glutamate receptors up to 10 μM .

Cellular Effects

This compound has been shown to have neuroprotective effects in various models. For instance, it has been found to reduce neuronal apoptosis in rats after traumatic brain injury . It also modulates nucleus accumbens GABA and glutamate, but not dopamine, in rats .

Molecular Mechanism

The molecular mechanism of this compound involves its selective allosteric agonism of the mGluR7 . This leads to the inhibition of cAMP accumulation and stimulation of GTP binding . It mimics the effect of glutamate, thereby influencing the signaling pathways associated with this neurotransmitter .

Temporal Effects in Laboratory Settings

In a study investigating the effects of this compound over time, it was found that the compound produced antidepressant-like activity and receptor occupancy at SERT up to 4 hours post-dose . At this time point, Amn082 is significantly reduced in brain and plasma while the concentration of its major metabolite continues to increase in the brain .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. For instance, oral or intrastriatal administration of this compound at doses of 0.1, 0.5, and 5 mg/kg has been shown to reverse haloperidol-induced catalepsy in rats . Higher doses of this compound (10 and 20 mg/kg) have no effect on the same models of Parkinson’s disease .

Transport and Distribution

It is known that the compound is orally active and brain penetrant , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.

Subcellular Localization

Given its role as an allosteric agonist of mGluR7, it is likely to be localized at the cell membrane where mGluR7 is expressed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Amn082 dihydrochloride involves the reaction of two key starting materials, which are first converted into intermediate compounds before being combined to form the final product. The overall synthesis pathway can be summarized as follows:", "Starting Materials": [ "4-(3-Chloro-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester", "2-(2-Amino-4-methylthiazol-5-yl)ethanol" ], "Reaction": [ "Step 1: The 4-(3-Chloro-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester is reacted with trifluoroacetic acid to remove the tert-butyl protecting group, yielding the corresponding carboxylic acid.", "Step 2: The carboxylic acid is then converted into the corresponding acid chloride via reaction with thionyl chloride.", "Step 3: The 2-(2-Amino-4-methylthiazol-5-yl)ethanol is reacted with sodium hydride in dimethylformamide to form the corresponding sodium salt.", "Step 4: The acid chloride and sodium salt are then combined in dichloromethane and reacted together to form the desired Amn082 intermediate.", "Step 5: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is the final product." ] }

CAS No.

97075-46-2

Molecular Formula

C28H29ClN2

Molecular Weight

429.0 g/mol

IUPAC Name

N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H

InChI Key

OQWHMBBNPNSOAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Appearance

Solid powder

Pictograms

Irritant; Environmental Hazard

Synonyms

AMN 082;  AMN-082;  AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Amn082 dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Amn082 dihydrochloride
Reactant of Route 3
Reactant of Route 3
Amn082 dihydrochloride
Reactant of Route 4
Amn082 dihydrochloride
Reactant of Route 5
Reactant of Route 5
Amn082 dihydrochloride
Reactant of Route 6
Reactant of Route 6
Amn082 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.